N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
The compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide features a cyclopropane-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a 4-fluorophenyl group. This structure combines rigidity from the cyclopropane ring with the electron-rich benzodioxin system and the bioisosteric 4-fluorophenyl group, which may enhance metabolic stability and receptor binding.
Synthetic routes for related compounds involve cyclopropanation via carbene insertion or ring-opening reactions, as seen in the preparation of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (78% yield, diastereomeric ratio 23:1) . The hydroxyethyl linkage in the target compound may improve solubility compared to sulfonamide or ester analogs .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-15-4-2-14(3-5-15)20(7-8-20)19(24)22-12-16(23)13-1-6-17-18(11-13)26-10-9-25-17/h1-6,11,16,23H,7-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGABWJNDWYMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the dioxin moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropane ring: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals.
Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Coupling of the dioxin and cyclopropane moieties: This final step involves the formation of the carboxamide linkage under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving dioxin and cyclopropane moieties.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dioxin moiety may bind to aryl hydrocarbon receptors, while the cyclopropane ring could interact with enzymes or other proteins. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Effects: The 2-hydroxyethyl group in the target compound may confer better aqueous solubility than the sulfonamide linkage in or chloropyridine sulfonamido in . The 4-fluorophenyl group is a common bioisostere for improving metabolic resistance, shared with ADB-FUBINACA (a synthetic cannabinoid) .
Pharmacological and Regulatory Considerations
- Therapeutic Potential: Compounds like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide () highlight the role of benzodioxin moieties in glucocorticoid receptor modulation, suggesting possible anti-inflammatory applications for the target compound .
- illicit use).
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.4 g/mol. The structure includes a cyclopropane ring, a benzodioxin moiety, and a fluorophenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the reaction of 2,3-dihydro-1,4-benzodioxin with various electrophiles to introduce functional groups essential for biological activity. The following table summarizes key synthetic routes:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2,3-Dihydro-1,4-benzodioxin + 4-Fluorobenzoyl chloride | DMF, base | Intermediate |
| 2 | Intermediate + Hydroxyethylamine | Reflux | This compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of benzodioxin can inhibit cell growth in breast and colon cancer models through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. Inhibiting AChE is particularly relevant in the context of Alzheimer's disease, while alpha-glucosidase inhibition is beneficial for managing type 2 diabetes mellitus (T2DM). The following table summarizes enzyme inhibition data:
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptor sites or enzymes involved in cellular signaling pathways. For instance, the presence of the fluorophenyl group may enhance lipophilicity and receptor binding affinity.
Case Studies
Several case studies have documented the pharmacological effects of similar compounds:
- Case Study on Anticancer Activity : A study evaluated the efficacy of a related benzodioxin derivative in inhibiting tumor growth in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls .
- Case Study on Diabetes Management : Another investigation focused on the impact of a structurally similar compound on blood glucose levels in diabetic rats. The results demonstrated a marked decrease in postprandial glucose levels following administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
